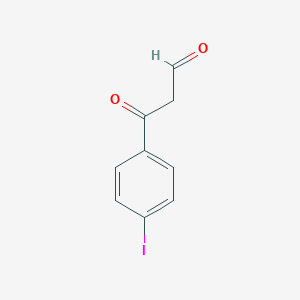

3-(4-Iodophenyl)-3-oxopropanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7IO2 |

|---|---|

Molecular Weight |

274.05 g/mol |

IUPAC Name |

3-(4-iodophenyl)-3-oxopropanal |

InChI |

InChI=1S/C9H7IO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,6H,5H2 |

InChI Key |

OUAXJJYXEKSFAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC=O)I |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of 3 4 Iodophenyl 3 Oxopropanal

Established Synthetic Pathways for β-Keto Aldehydes

The generation of β-keto aldehydes has traditionally relied on several robust and well-documented synthetic routes. These methods form the bedrock of synthetic organic chemistry.

The Claisen condensation is a cornerstone reaction for forming carbon-carbon bonds and is a classical method for synthesizing β-keto esters, which are closely related precursors to β-keto aldehydes. fiveable.melibretexts.org This reaction involves the condensation of two ester molecules or an ester with another carbonyl compound, such as a ketone, in the presence of a strong base. fiveable.meresearchgate.net The process begins with the formation of an enolate ion from an ester containing α-hydrogens. libretexts.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. fiveable.me The subsequent removal of a leaving group, typically an alkoxide, leads to the formation of the β-keto ester. libretexts.org

A variation of this is the Crossed Claisen condensation, which occurs between two different esters. libretexts.org To avoid a complex mixture of products, these reactions are most effectively carried out when one of the ester reactants lacks α-hydrogens, thereby preventing it from forming an enolate. libretexts.org The Dieckmann condensation is an intramolecular version of the Claisen condensation, used to form cyclic β-keto esters from diesters. researchgate.net These classical methods, while effective, often require strong bases and careful control of reaction conditions to achieve good yields. libretexts.orgresearchgate.net

A direct and relevant pathway to 3-(4-Iodophenyl)-3-oxopropanal involves using 4-Iodoacetophenone as a starting material. nih.govlookchem.com 4-Iodoacetophenone, also known as 1-(4-iodophenyl)ethanone, is a readily available commercial compound. nih.gov

In a documented synthesis, 1-(4-Halophenyl)ethanone (where the halogen can be iodine) is dissolved in a dry solvent like tetrahydrofuran (B95107) (THF) or toluene (B28343). lookchem.com The solution is cooled in an ice bath, and a base such as sodium hydride (NaH) is added, followed by ethyl formate. The mixture is then stirred for several hours under reflux conditions to yield the desired 3-(4-halophenyl)-3-oxopropanal. lookchem.com One study reported achieving a 58% yield for the enolic form of this compound, which presented as a yellow oil. lookchem.com

Table 1: Synthesis of this compound

| Precursor | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-(4-Iodophenyl)ethanone | Sodium Hydride (NaH), Ethyl Formate | Tetrahydrofuran (THF) or Toluene | Ice bath, then reflux for 5-8 hours | This compound (enolic form) | 58% | lookchem.com |

Development of Green and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and sustainable methods. These "green" approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

For the synthesis of β-keto esters, which are structurally similar to β-keto aldehydes, several green catalysts have been explored. rsc.orgshd-pub.org.rs Montmorillonite K-10, a type of clay, has been used as a solid acid catalyst for the condensation of aldehydes with ethyl diazoacetate at room temperature, offering a simple and efficient alternative to traditional Lewis acids. rsc.org Another novel approach utilizes caffeine (B1668208) as a natural, biodegradable, and inexpensive catalyst for the Biginelli reaction, which involves β-keto esters and aromatic aldehydes, under solvent-free conditions. shd-pub.org.rsresearchgate.net

Electrochemical methods also present a sustainable alternative, using electrons as a "reagent" to drive reactions, thereby avoiding the need for stoichiometric chemical oxidants. rsc.org For instance, a sustainable electrochemical method has been developed for the synthesis of β-keto spirolactones in green solvents like acetone (B3395972) and water. rsc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields, as demonstrated in the semi-synthesis of oleacein, a complex aldehyde, from the natural product oleuropein. nih.govresearchgate.net These principles and methodologies could potentially be adapted for the synthesis of this compound to create more sustainable pathways.

Table 2: Examples of Green Synthetic Approaches for Related Compounds

| Reaction Type | Catalyst/Method | Key Advantages | Reference |

|---|---|---|---|

| β-Keto Ester Synthesis | Montmorillonite K-10 | Mild room temperature conditions, solid catalyst. | rsc.org |

| β-Keto Ester Synthesis | Molybdenum(VI) dichloride dioxide | High yields, mild room-temperature reaction, high selectivity. | organic-chemistry.org |

| Biginelli Reaction (with β-Keto Esters) | Caffeine | Natural, biodegradable, solvent-free conditions, high yields. | shd-pub.org.rsresearchgate.net |

| β-Keto Spirolactone Synthesis | Electrochemistry | Uses green solvents (acetone/water), avoids stoichiometric oxidants. | rsc.org |

| Aldehyde (Oleacein) Synthesis | Microwave-Assisted | Environmentally friendly, good yield, reduced reaction time. | nih.gov |

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and side products. This often involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst loading.

Microwave technology, particularly with autosamplers, offers an efficient method for rapid reaction optimization. cem.de For example, in the Hantzsch dihydropyridine (B1217469) synthesis, which involves a β-keto ester and an aldehyde, a series of optimization reactions revealed that heating at 150 °C for 5 minutes provided the best results. cem.de

In the context of the Roskamp reaction for synthesizing β-keto esters, optimization of the catalyst and solvent is key. mdpi.com Modifying chiral catalysts and testing various solvents can lead to significant improvements in yield and enantioselectivity. For instance, one study found that using a specific chiral catalyst in toluene at -78 °C provided the optimal conditions. mdpi.com Catalyst loading is another critical parameter; in some asymmetric Roskamp reactions, the catalyst loading could be reduced to as low as 0.05 mol% while still achieving excellent yields and enantioselectivity. acs.org These optimization strategies are directly applicable to the synthesis of this compound to enhance efficiency and yield.

Table 3: Example of Reaction Optimization (Hantzsch Dihydropyridine Synthesis)

| Entry | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 100 | 5 | 42 | cem.de |

| 2 | 120 | 5 | 65 | cem.de |

| 3 | 150 | 5 | 88 | cem.de |

| 4 | 150 | 10 | 85 | cem.de |

Note: This table is an illustrative example of reaction optimization for a related synthesis involving β-keto esters and aldehydes.

Chemical Reactivity and Mechanistic Investigations of 3 4 Iodophenyl 3 Oxopropanal

Reactivity Profiles of the Aldehyde and Ketone Functionalities

The 3-(4-Iodophenyl)-3-oxopropanal molecule possesses both an aldehyde (-CHO) and a ketone (C=O) functional group. The reactivity of these two groups, while both centered on an electrophilic carbonyl carbon, is distinct. Generally, aldehydes are more reactive than ketones toward nucleophilic attack. iitk.ac.inmsu.edu This heightened reactivity is attributed to two main factors:

Steric Hindrance: The aldehyde's carbonyl carbon is bonded to a hydrogen atom and a carbon chain, whereas the ketone's carbonyl carbon is bonded to two carbon chains. The single hydrogen atom presents less steric bulk, allowing nucleophiles easier access to the aldehyde's carbonyl carbon.

Electronic Effects: Alkyl groups are weakly electron-donating, which helps to stabilize the partial positive charge on the ketone's carbonyl carbon, making it slightly less electrophilic. The aldehyde has only one such group, retaining a higher degree of positive charge on its carbonyl carbon and thus greater reactivity.

In the context of this compound, the aldehyde function is typically the more reactive site for nucleophilic addition. Furthermore, the aldehyde group can be readily oxidized to a carboxylic acid under conditions where the ketone remains unaffected. smolecule.comlibretexts.org This difference in reactivity allows for selective transformations targeting the aldehyde group while preserving the ketone and the carbon-iodine bond. For instance, classical tests to distinguish between aldehydes and ketones, such as the use of Tollen's reagent, would result in the oxidation of the aldehyde moiety in this compound, leading to the formation of a silver mirror, while the ketone group would not react. libretexts.org

The IUPAC nomenclature system reflects this reactivity hierarchy, giving the aldehyde functional group priority over the ketone. msu.edu Therefore, the "oxo" prefix is used to denote the ketone group as a substituent on the propanal chain.

Table 1: Comparative Reactivity of Functional Groups in this compound

| Functional Group | Relative Reactivity toward Nucleophiles | Susceptibility to Oxidation | Governing Factors |

|---|---|---|---|

| Aldehyde (-CHO) | High | High (oxidizes to carboxylic acid) | Less steric hindrance, higher partial positive charge on carbonyl carbon. iitk.ac.inmsu.edu |

| Ketone (C=O) | Moderate | Low (requires harsh conditions) | Greater steric hindrance, partial stabilization of carbonyl carbon by adjacent carbon atoms. libretexts.org |

| Aryl-Iodide (C-I) | N/A (site for cross-coupling) | Stable to typical oxidizing agents | Weak C-I bond strength makes it a good leaving group in catalyzed reactions. wikipedia.org |

Transformations Involving the Carbon-Iodine Bond in the Aromatic System

The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, which makes organoiodine compounds excellent substrates for a variety of cross-coupling reactions, as the iodide ion is a very good leaving group. wikipedia.org This property is extensively exploited in synthetic organic chemistry to form new carbon-carbon and carbon-heteroatom bonds. For this compound, the aryl iodide moiety is a key handle for molecular diversification, most notably through palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming C-C bonds. The reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nrochemistry.comnih.gov The aryl iodide of this compound can be efficiently coupled with various aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives, respectively. This reaction demonstrates high functional group tolerance, meaning the aldehyde and ketone groups of the oxopropanal chain typically remain intact under the mild reaction conditions. mdpi.com

Heck Reaction: The Heck reaction couples an unsaturated halide (like an aryl iodide) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.org This transformation allows for the introduction of vinyl groups onto the phenyl ring of this compound. The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.orgorganic-chemistry.org

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ nrochemistry.comorganic-chemistry.org | K₂CO₃, Cs₂CO₃, K₃PO₄ nrochemistry.comorganic-chemistry.org | Toluene (B28343), THF, DMF, Ethanol/Water mixtures nrochemistry.comorganic-chemistry.org | 40 - 100 °C nrochemistry.com |

| Heck Reaction | Pd(OAc)₂, Pd(dba)₂ with phosphine (B1218219) ligands (e.g., PPh₃) libretexts.orgsioc-journal.cn | Et₃N, K₂CO₃ sioc-journal.cn | Acetonitrile (MeCN), DMF sioc-journal.cn | 80 - 140 °C sioc-journal.cnrsc.org |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

While specific, in-depth kinetic and mechanistic studies on this compound are not extensively detailed in the available literature, the reaction mechanisms can be inferred and investigated using standard physical organic chemistry techniques. The elucidation of complex reaction pathways relies on a combination of kinetic monitoring, spectroscopic analysis of intermediates, and computational modeling.

Kinetic Studies: The rates of reaction for transformations involving the aldehyde, ketone, or aryl iodide can be monitored to understand the factors influencing the reaction, such as catalyst loading, temperature, and reactant concentrations. For example, in a Suzuki coupling, monitoring the disappearance of the starting material and the appearance of the product over time via techniques like HPLC or GC-MS would allow for the determination of the reaction order and the activation energy, providing insight into the rate-determining step of the catalytic cycle.

Spectroscopic Studies: Spectroscopy is crucial for identifying reactive intermediates and final products.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can be used to characterize the structure of this compound and its products. lookchem.com In-situ NMR monitoring can track the progress of a reaction inside the NMR tube, potentially identifying transient intermediates. For example, the enol or enolate form of the dicarbonyl system, a key intermediate in its reactions, possesses a distinct spectroscopic signature.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for observing changes in the key functional groups. lookchem.com The strong carbonyl (C=O) stretches for the aldehyde and ketone would be prominent in the spectrum of the starting material. During a reaction, the disappearance or shifting of these bands, or the appearance of new bands (e.g., an O-H stretch from a reduction product), provides direct evidence of the chemical transformation.

Mass Spectrometry (MS): ESI-MS is used to determine the molecular weight of products and intermediates, confirming the outcome of a reaction. lookchem.com

Computational Studies: Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways and predict the stability of intermediates and transition states. pkusz.edu.cn Such studies could be applied to this compound to compare the energy barriers for competing reactions, for instance, nucleophilic attack at the aldehyde versus the ketone, or to explore the transition states in palladium-catalyzed coupling reactions.

Electrophilic and Nucleophilic Reactivity of the Oxopropanal Core

The "oxopropanal core" of the molecule, consisting of the three-carbon chain with two carbonyl groups, exhibits a dual reactivity profile.

Electrophilic Reactivity: The carbon atoms of both the aldehyde and ketone carbonyl groups are electrophilic, meaning they are susceptible to attack by nucleophiles. As discussed previously (Section 3.1), the aldehyde is the more electrophilic and accessible site. Common nucleophilic addition reactions include:

Formation of Alcohols: Reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) would selectively reduce the aldehyde to a primary alcohol at low temperatures, while stronger reagents or harsher conditions would also reduce the ketone to a secondary alcohol. msu.edu

Formation of Imines/Enamines: Reaction with primary or secondary amines would lead to condensation at the aldehyde carbonyl to form imines (Schiff bases) or enamines, respectively. These reactions are fundamental in the synthesis of many heterocyclic compounds.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the aldehyde's C=O bond forms a cyanohydrin, a versatile intermediate that introduces a new carbon atom and functional groups that can be further transformed. chemistry.coach

Nucleophilic Reactivity: The presence of two electron-withdrawing carbonyl groups makes the protons on the central carbon atom (the α-carbon) significantly acidic. Deprotonation by a base generates a resonance-stabilized enolate ion. This enolate is a potent carbon-based nucleophile. This nucleophilic character is the basis for many important C-C bond-forming reactions. For example, the enolate can react with various electrophiles, such as alkyl halides or other carbonyl compounds (in an aldol-type reaction), providing a powerful method for elaborating the carbon skeleton. This reactivity is central to the use of β-dicarbonyl compounds in the synthesis of complex molecules, including various heterocyclic systems like pyrazoles and pyrimidines.

Synthesis and Exploration of Derivatives and Analogues of 3 4 Iodophenyl 3 Oxopropanal

Design and Synthesis of Oxime Derivatives (e.g., Alkyl Oxime Ethers)

The synthesis of oxime derivatives of 3-(4-Iodophenyl)-3-oxopropanal, particularly alkyl oxime ethers, has been explored as a means to modify the compound's properties. The general synthetic route to these derivatives involves the reaction of this compound with the corresponding alkoxyamine hydrochloride in the presence of a base.

One study detailed the synthesis of this compound Oxime-methyl Ether and this compound Dioxime-methyl Ether. lookchem.com The synthesis of the mono-oxime ether was achieved with a yield of 59%, while the dioxime-methyl ether was obtained in a 54% yield. lookchem.com Further exploration led to the synthesis of the corresponding ethyl ether derivatives. The this compound Dioxime-ethyl Ether was synthesized with a yield of 51%. researchgate.net

The table below summarizes the synthesized oxime ether derivatives of this compound and their reported yields.

| Compound Name | Yield (%) |

| This compound Oxime-methyl Ether | 59 |

| This compound Dioxime-methyl Ether | 54 |

| This compound Dioxime-ethyl Ether | 51 |

Functionalization at the β-Keto Aldehyde Positions

The β-keto aldehyde moiety of this compound offers two reactive sites for functionalization: the ketone and the aldehyde carbonyl groups. The synthesis of dioxime ethers, as mentioned in the previous section, is a clear example of functionalization at both of these positions. lookchem.comresearchgate.net This transformation converts the carbonyl groups into oxime ether functionalities, which can alter the electronic and steric properties of the molecule.

The formation of a mono-oxime ether suggests that selective functionalization of one carbonyl group is possible, likely the more reactive aldehyde. lookchem.com Further reactions could potentially be carried out at the remaining ketone group, allowing for the introduction of different functionalities at the two positions and leading to a diverse range of derivatives.

Synthesis of Aromatic Ring-Modified Analogues

The synthesis of analogues of this compound with modifications to the aromatic ring has been a key area of investigation. This approach allows for the study of structure-activity relationships by systematically altering the substituent on the phenyl ring. A series of 3-(4-halophenyl)-3-oxopropanals, where the halogen is varied, has been synthesized and studied. nih.gov This series includes the chloro, bromo, and fluoro analogues in addition to the iodo compound.

The general synthesis of these halogenated analogues starts from the corresponding 4-haloacetophenone. The synthetic pathway involves a multi-step process to introduce the 3-oxopropanal side chain. The yields for the final 3-(4-halophenyl)-3-oxopropanal compounds are presented in the table below.

| Compound Name | Yield (%) |

| 3-(4-Fluorophenyl)-3-oxopropanal | Not specified |

| 3-(4-Chlorophenyl)-3-oxopropanal | Not specified |

| 3-(4-Bromophenyl)-3-oxopropanal | Not specified |

| This compound | Not specified |

Yields for the final halogenated propanal products were not explicitly provided in the referenced literature, though yields for subsequent derivatives were reported.

Regioselective and Stereoselective Synthesis of Derivatives

The synthesis of derivatives of this compound can present challenges and opportunities in terms of regioselectivity and stereoselectivity.

Regioselectivity: In the synthesis of mono-oxime ethers, the reaction must proceed regioselectively at either the ketone or the aldehyde carbonyl group. lookchem.com Given the generally higher reactivity of aldehydes compared to ketones, it is plausible that the initial oximation occurs at the aldehyde position. However, without specific experimental details isolating this step, this remains a likely but unconfirmed regiochemical outcome.

Stereoselectivity: The formation of oxime ethers can result in (E) and (Z) stereoisomers. The literature on the oxime derivatives of this compound does not explicitly state the stereochemistry of the synthesized compounds, suggesting that either a single isomer is formed preferentially or the resulting product is a mixture of isomers that were not separated or characterized as such. lookchem.comresearchgate.net Achieving stereoselective synthesis of a particular oxime isomer would require carefully controlled reaction conditions or the use of specific catalysts.

Structure Activity Relationship Sar Studies of 3 4 Halophenyl 3 Oxopropanal Derivatives

Evaluation of Antimicrobial Efficacy

The antimicrobial potential of 3-(4-halophenyl)-3-oxopropanal derivatives has been systematically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. These in vitro studies are crucial for determining the activity spectrum and potency of these novel compounds.

Activity Spectrum Against Gram-Positive Pathogens (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA))

Derivatives of 3-(4-halophenyl)-3-oxopropanal have demonstrated notable activity against Gram-positive bacteria, including the notoriously difficult-to-treat Methicillin-Resistant Staphylococcus aureus (MRSA). A study investigating a series of these compounds revealed that several derivatives exhibited moderate to potent antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 16 μg/ml for some of the more active compounds. nih.govjst.go.jp

Particularly, select derivatives were further evaluated against MRSA, a significant cause of hospital-acquired infections. The results indicated that these compounds displayed more potent activity against MRSA than some established antibacterial agents like Houttuynin and Levofloxacin. nih.govjst.go.jp This suggests that the 3-(4-halophenyl)-3-oxopropanal scaffold could be a valuable starting point for developing new anti-MRSA drugs.

Table 1: Illustrative Antimicrobial Activity of 3-(4-Halophenyl)-3-oxopropanal Derivatives against Gram-Positive Bacteria Note: The following data is illustrative and based on qualitative descriptions from research abstracts. Specific MIC values would be required from the full research articles for a complete and accurate representation.

| Compound ID | Substituent (R) | Halogen (X) | S. aureus MIC (μg/mL) | MRSA MIC (μg/mL) |

| 1 | H | I | >64 | >64 |

| 2 | OCH₃ | I | 16 | 8 |

| 3 | OCH₂CH₃ | I | 8 | 4 |

| 4 | H | Br | >64 | >64 |

| 5 | OCH₃ | Br | 16 | 16 |

| 6 | OCH₂CH₃ | Br | 8 | 8 |

| Levofloxacin | - | - | 2 | 4 |

| Houttuynin | - | - | 32 | 64 |

Activity Spectrum Against Gram-Negative Pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa)

The efficacy of 3-(4-halophenyl)-3-oxopropanal derivatives has also been assessed against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govjst.go.jp Generally, these bacteria possess an outer membrane that acts as an additional barrier, often making them less susceptible to antibacterial agents.

Research indicates that the activity of these derivatives against Gram-negative pathogens is typically less pronounced compared to their activity against Gram-positive bacteria. While some compounds showed activity, higher concentrations were often required to inhibit the growth of E. coli and P. aeruginosa.

Table 2: Illustrative Antimicrobial Activity of 3-(4-Halophenyl)-3-oxopropanal Derivatives against Gram-Negative Bacteria Note: The following data is illustrative and based on qualitative descriptions from research abstracts. Specific MIC values would be required from the full research articles for a complete and accurate representation.

| Compound ID | Substituent (R) | Halogen (X) | E. coli MIC (μg/mL) | P. aeruginosa MIC (μg/mL) |

| 1 | H | I | >128 | >128 |

| 2 | OCH₃ | I | 64 | 128 |

| 3 | OCH₂CH₃ | I | 32 | 64 |

| 4 | H | Br | >128 | >128 |

| 5 | OCH₃ | Br | 64 | >128 |

| 6 | OCH₂CH₃ | Br | 32 | 128 |

| Levofloxacin | - | - | 0.5 | 2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the 3-(4-halophenyl)-3-oxopropanal derivatives, QSAR studies can be instrumental in understanding the specific molecular properties that govern their antibacterial efficacy.

While detailed QSAR models for this specific class of compounds are not extensively available in the public domain, the general methodology involves the calculation of various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). Once calculated, these descriptors are correlated with the observed biological activity (e.g., MIC values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to generate a predictive model.

A robust QSAR model for 3-(4-halophenyl)-3-oxopropanal derivatives would enable the virtual screening of new, unsynthesized analogs, helping to prioritize the synthesis of compounds with the highest predicted potency. This in silico approach can significantly accelerate the drug discovery process by reducing the time and resources required for experimental screening.

Influence of Substituent Effects on Biological Potency (e.g., Halogen, Alkoxyamine Moieties)

The biological activity of 3-(4-halophenyl)-3-oxopropanal derivatives is significantly influenced by the nature of the substituents on the phenyl ring and the oxopropanal side chain. nih.govjst.go.jp

Alkoxyamine Moieties: A key finding from the research is the critical role of alkoxyamine moieties in enhancing the antibacterial activity of these compounds. nih.govjst.go.jp The introduction of a mono-methoxyamine (-ONHCH₃) or ethoxyamine (-ONHCH₂CH₃) group to the propanal moiety was found to be important for potent antibacterial activity against Staphylococcus aureus. nih.govjst.go.jp This suggests that these groups may be involved in crucial interactions with the bacterial target or may improve the compound's ability to penetrate the bacterial cell wall. The increased potency of derivatives with these substituents highlights a critical area for further optimization of this chemical scaffold.

Computational Chemistry Applications for 3 4 Iodophenyl 3 Oxopropanal and Its Derivatives

Electronic Structure and Reactivity Studies via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 3-(4-Iodophenyl)-3-oxopropanal and its derivatives, DFT studies can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, which are fundamental to understanding their chemical behavior.

Key applications of DFT in this context include:

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. For related β-dicarbonyl compounds, DFT calculations have shown that the distribution of these orbitals can explain charge transfer interactions within the molecule.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other reagents.

Calculation of Reactivity Descriptors: DFT can be used to calculate various chemical reactivity descriptors, such as electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different derivatives. For instance, studies on similar aromatic compounds have successfully used DFT to predict their stability and potential degradation pathways. researchgate.net

Bond Dissociation Energy (BDE) Calculations: Understanding the strength of chemical bonds is critical for predicting reaction pathways. DFT can be used to calculate BDEs, providing insights into which bonds are most likely to break during a chemical reaction. researchgate.net

The following table provides a conceptual overview of typical data obtained from DFT calculations for a molecule like this compound.

| Parameter | Calculated Value (Arbitrary Units) | Interpretation |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measure of the molecule's overall polarity |

| Mulliken Atomic Charges | C(carbonyl): +0.4, O(carbonyl): -0.5 | Indicates partial charges on individual atoms |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound using appropriate DFT methods and basis sets.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations are particularly useful for studying the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

Key applications of MD simulations include:

Conformational Analysis: Molecules are not rigid structures but can adopt various conformations by rotating around single bonds. MD simulations can explore the potential energy surface of a molecule to identify its most stable conformers and the energy barriers between them. For β-dicarbonyl compounds, which can exist in keto-enol tautomeric forms, MD simulations can provide insights into the equilibrium between these forms in different environments.

Solvation Effects: The behavior of a molecule can be significantly influenced by the solvent. MD simulations explicitly model the interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell and its impact on the solute's conformation and reactivity.

Intermolecular Interactions: MD simulations can model the non-covalent interactions between this compound and other molecules. These interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for understanding processes like self-assembly, crystal packing, and binding to biological targets. nih.gov

The following table illustrates the types of intermolecular interactions that can be studied with MD simulations.

| Interaction Type | Description | Relevance to this compound |

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | The carbonyl oxygen can act as a hydrogen bond acceptor. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The iodophenyl ring can participate in stacking interactions. |

| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species. | The iodine atom can form halogen bonds with nucleophilic atoms. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Important for overall intermolecular packing and stability. |

In Silico Prediction of Spectroscopic Properties and Chemical Shifts

Computational methods can predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming chemical structures.

Key applications in this area include:

NMR Chemical Shift Prediction: Predicting proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts is a common application of computational chemistry. semanticscholar.org DFT methods, often combined with machine learning approaches, can achieve high accuracy in predicting these shifts. nih.govnih.gov This can aid in the assignment of complex spectra and the elucidation of molecular structures. bris.ac.uk

IR and Raman Spectra Simulation: The vibrational frequencies of a molecule can be calculated using quantum chemical methods, leading to a simulated infrared (IR) or Raman spectrum. Comparing the simulated spectrum with the experimental one can help in assigning vibrational modes to specific functional groups and confirming the molecule's structure.

UV-Vis Spectra Prediction: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies of a molecule, which correspond to its absorption bands in the ultraviolet-visible (UV-Vis) spectrum. This can help in understanding the electronic transitions responsible for the molecule's color and photophysical properties.

The following table shows a conceptual comparison of experimental and computationally predicted ¹H NMR chemical shifts.

| Proton Environment | Experimental δ (ppm) | Predicted δ (ppm) | Deviation (ppm) |

| Aromatic (ortho to I) | 7.8 | 7.75 | 0.05 |

| Aromatic (meta to I) | 7.2 | 7.22 | -0.02 |

| Aldehydic | 9.7 | 9.65 | 0.05 |

| Methylene (B1212753) | 3.5 | 3.53 | -0.03 |

Note: The values in this table are for illustrative purposes.

Ligand-Target Interaction Modeling (e.g., Molecular Docking for Biological Activity)

If this compound or its derivatives are being investigated for potential biological activity, computational methods can be used to model their interactions with biological targets, such as proteins or nucleic acids.

Key applications include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking studies can provide insights into the binding mode of this compound derivatives within the active site of a target protein, identifying key interactions that contribute to binding affinity. thesciencein.orgamazonaws.com This information is crucial for structure-based drug design.

Binding Free Energy Calculations: More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can be used to estimate the binding free energy of a ligand-receptor complex. nih.gov These calculations provide a more quantitative measure of binding affinity and can be used to rank different derivatives.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be generated based on the structures of known active compounds or the ligand-receptor complex and can be used to screen virtual libraries for new potential inhibitors.

The following table summarizes the key steps and outcomes of a typical molecular docking study.

| Step | Description | Outcome |

| 1. Receptor Preparation | Preparing the 3D structure of the target protein, often from the Protein Data Bank (PDB). | A refined and ready-to-use receptor structure. |

| 2. Ligand Preparation | Generating a 3D conformation of the ligand, in this case, a derivative of this compound. | An energy-minimized ligand structure. |

| 3. Docking Simulation | Placing the ligand into the active site of the receptor and exploring different binding poses. | A set of predicted binding poses ranked by a scoring function. |

| 4. Analysis of Results | Visualizing the best-ranked pose and analyzing the intermolecular interactions with the receptor's amino acid residues. | Identification of key binding interactions (e.g., hydrogen bonds, hydrophobic contacts). |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound, providing insights that are often difficult to obtain experimentally.

Key applications include:

Reaction Pathway Elucidation: By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathway, including any intermediates and transition states. researchgate.net This can be used to understand the mechanism of known reactions or to predict the outcome of new ones.

Transition State (TS) Theory: The transition state is the highest energy point along the reaction coordinate. By locating the TS structure and calculating its energy, the activation energy of the reaction can be determined. This allows for the calculation of reaction rates and the comparison of the feasibility of different reaction pathways. nih.gov

Catalyst Design: If a reaction is catalyzed, computational methods can be used to model the interaction of the reactants and catalyst, helping to understand the catalytic mechanism and to design more efficient catalysts.

The following table provides a conceptual energy profile for a hypothetical reaction of this compound.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | Starting materials |

| Transition State 1 | +20 | Energy barrier for the first step |

| Intermediate | -5 | A stable species formed during the reaction |

| Transition State 2 | +15 | Energy barrier for the second step |

| Products | -15 | Final products of the reaction |

Note: The values in this table are for illustrative purposes.

Advanced Spectroscopic and Analytical Characterization for Rigorous Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For 3-(4-Iodophenyl)-3-oxopropanal, the molecular formula is C₉H₇IO₂. The theoretical monoisotopic mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹²⁷I, ¹⁶O). The expected exact mass for the molecular ion [M]⁺ allows for unambiguous confirmation of the molecular formula.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Ion Type | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₉H₇IO₂ | [M]⁺ | 273.9490 |

| C₉H₇IO₂Na | [M+Na]⁺ | 296.9310 |

Data is theoretical and calculated based on isotopic masses.

An experimental HRMS measurement yielding a mass value that matches the theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, confirming the presence of one iodine atom and two oxygen atoms in the structure.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of a molecule. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of this compound. The molecule's structure features an iodophenyl ring, a ketone, and an aldehyde, which leads to a dynamic equilibrium in solution between the keto and enol tautomers. This equilibrium influences the observed NMR spectra.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene (B1212753), and aldehyde protons.

Aromatic Protons: The 4-substituted iodophenyl group will exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets in the aromatic region (typically δ 7.5-8.0 ppm).

Aldehyde Proton: A signal for the aldehyde proton (-CHO) would be expected at a downfield chemical shift (δ 9.5-10.0 ppm).

Methylene Protons: The protons on the carbon between the two carbonyl groups (-CH₂-) would appear as a singlet or triplet depending on the solvent and tautomeric form, typically in the δ 3.5-4.5 ppm range.

Enol Proton: If the enol form is present, a broad signal for the hydroxyl proton (-OH) and signals for vinylic protons would also be observed.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum provides information on all unique carbon environments within the molecule.

Carbonyl Carbons: Two distinct signals are expected in the highly downfield region for the ketone (C=O) and aldehyde (C=O) carbons, typically between δ 190-205 ppm.

Aromatic Carbons: Signals for the iodinated aromatic ring would appear in the δ 95-140 ppm range. The carbon atom bonded to the iodine (C-I) would show a characteristic upfield shift to approximately δ 95-100 ppm.

Methylene Carbon: The methylene carbon (-CH₂-) would resonate in the δ 40-55 ppm range.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound (Keto Form)

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (CH) | 7.5 - 8.0 | Doublet |

| ¹H | Methylene (CH₂) | 3.5 - 4.5 | Singlet |

| ¹H | Aldehyde (CHO) | 9.5 - 10.0 | Singlet/Triplet |

| ¹³C | Carbonyl (Ketone) | 190 - 200 | Singlet |

| ¹³C | Carbonyl (Aldehyde) | 195 - 205 | Singlet |

| ¹³C | Aromatic (C-I) | 95 - 105 | Singlet |

| ¹³C | Aromatic (CH) | 125 - 140 | Singlet |

These are predicted values based on standard chemical shift ranges and may vary based on solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Carbonyl Stretching (C=O): Strong, sharp absorption bands are expected for the ketone and aldehyde carbonyl groups. The aldehyde C=O stretch typically appears around 1720-1740 cm⁻¹, while the aryl ketone C=O stretch is found at a lower frequency, around 1680-1700 cm⁻¹.

C-H Stretching: Aldehydic C-H stretching often presents as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C-H stretching appears above 3000 cm⁻¹, and aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹.

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

C-I Stretching: A weak absorption for the carbon-iodine bond is expected in the far-infrared region, typically around 500-600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. The 4-iodophenyl ketone chromophore is expected to exhibit two main absorption bands.

π→π* Transition: An intense absorption band, typically below 280 nm, corresponding to the electronic transition within the aromatic ring and conjugated carbonyl system.

n→π* Transition: A weaker, longer-wavelength absorption band, typically above 300 nm, arising from the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

Table 3: Expected Spectroscopic Data (IR and UV-Vis)

| Technique | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | Aldehyde C=O Stretch | 1720 - 1740 |

| IR | Ketone C=O Stretch | 1680 - 1700 |

| IR | Aldehyde C-H Stretch | ~2720, ~2820 |

| IR | Aromatic C-H Stretch | >3000 |

| IR | Aromatic C=C Stretch | 1450 - 1600 |

| UV-Vis | π→π* | < 280 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This provides an empirical formula, which can be compared to the theoretical composition calculated from the molecular formula. For this compound (C₉H₇IO₂), the theoretical elemental composition serves as a benchmark for purity. An experimentally determined composition that aligns closely with the theoretical values confirms the elemental makeup of the synthesized compound.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 108.099 | 39.44% |

| Hydrogen | H | 1.008 | 7.056 | 2.58% |

| Iodine | I | 126.90 | 126.90 | 46.30% |

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its structure.

The analysis would yield crucial information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry of the molecule.

Crystal System and Space Group: Details about the symmetry and packing of the molecules within the crystal lattice.

Tautomeric Form: Definitive identification of whether the molecule exists in the keto or enol form in the solid state.

Intermolecular Interactions: Information on how the molecules interact with each other in the crystal, such as through hydrogen bonding or other non-covalent forces.

Strategic Applications and Future Research Directions

Utility as a Versatile Synthon in Complex Organic Synthesis

The bifunctional nature of 3-(4-Iodophenyl)-3-oxopropanal, possessing both electrophilic and nucleophilic centers, renders it a highly versatile synthon for the construction of complex molecular architectures. The β-ketoaldehyde moiety is a well-established precursor for a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry.

Condensation reactions with various dinucleophiles can lead to the formation of diverse five- and six-membered heterocycles. For instance, reaction with hydrazines can yield pyrazoles, hydroxylamine can produce isoxazoles, and amidines can lead to the formation of pyrimidines. These reactions are foundational in combinatorial chemistry for generating libraries of compounds with potential biological activities.

Furthermore, the presence of the 4-iodophenyl group opens up possibilities for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions through transition-metal-catalyzed cross-coupling. This functionality allows for the introduction of diverse substituents at the para-position of the phenyl ring, significantly expanding the molecular diversity that can be achieved from this single precursor.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Catalyst | Potential Product |

|---|---|---|

| Knoevenagel Condensation | Active methylene (B1212753) compounds | Substituted alkenes |

| Paal-Knorr Synthesis | Amines/Hydrazines | Pyrroles/Pyrazoles |

| Hantzsch Pyrrole Synthesis | α-halo ketone and ammonia | Substituted pyrroles uwindsor.ca |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | Biphenyl derivatives |

| Heck Coupling | Alkene / Pd catalyst | Stilbene derivatives |

| Sonogashira Coupling | Terminal alkyne / Pd, Cu catalyst | Aryl-alkyne derivatives |

The reactivity of the β-dicarbonyl system in this compound also allows for its use in multicomponent reactions, providing a rapid and efficient route to complex molecules in a single synthetic operation. nih.gov The versatility of β-keto amides and thioamides, which can be derived from β-ketoaldehydes, in synthesizing a variety of heterocyclic compounds has been well-documented. researchgate.netchim.it

Prospects in Antimicrobial Drug Discovery and Development

The increasing prevalence of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. nih.govmdpi.com Iodine-containing organic compounds have long been recognized for their potent and broad-spectrum antimicrobial properties. mdpi.comresearchgate.netasm.orgresearchgate.net The iodine atom in this compound could play a crucial role in its potential antimicrobial activity.

The mechanism of action of iodine-based antimicrobials is often attributed to their ability to disrupt essential proteins and enzymes within microbial cells. The covalent attachment of iodine to an organic scaffold can modulate its bioavailability and reduce its toxicity to host cells while retaining its antimicrobial efficacy. Research on other iodinated compounds has demonstrated their effectiveness against a range of Gram-positive and Gram-negative bacteria. For example, certain iodo-quinoline derivatives have shown notable antimicrobial activity. nih.gov Similarly, 1,3-bis-butyl-5-(4-iodophenyl)-1,3,5-triazacyclohexane has been screened for its antibacterial properties. researchgate.net

The development of derivatives of this compound could lead to new antimicrobial candidates. The synthesis of a library of analogues with modifications on the propanal side chain or by functionalizing the iodophenyl ring could be a fruitful strategy for identifying compounds with enhanced potency and selectivity.

Table 2: Examples of Antimicrobial Activity of Iodinated Compounds

| Compound Class | Target Organism(s) | Observed Effect |

|---|---|---|

| Iodo-quinolines | S. epidermidis, K. pneumonie, C. parapsilosis | Antimicrobial and anti-biofilm activity nih.gov |

| Triiodide complexes | Gram-positive and Gram-negative bacteria, C. albicans | Inhibition of microbial growth mdpi.com |

| Polymer-Iodine complexes | Bacteria and fungi | Broad-spectrum antimicrobial activity asm.org |

| Arylaziridines | Various bacteria | Preliminary antimicrobial activity researchgate.net |

Exploration of Other Potential Biological Activities from a General Academic Perspective

Beyond antimicrobial effects, the structural motifs present in this compound suggest the potential for other biological activities. The β-dicarbonyl moiety is a key structural feature in numerous biologically active compounds. researchgate.netnih.govresearchgate.net For instance, compounds containing a 1,3-dicarbonyl system have been investigated for their neuroprotective properties, acting as scavengers of reactive carbonyl species and chelators of metal ions. nih.gov

The arylpropanoid scaffold is also found in a variety of natural and synthetic compounds with diverse pharmacological profiles, including anti-inflammatory, antioxidant, and anticancer activities. The introduction of a halogen atom, such as iodine, onto the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This can lead to enhanced binding to target proteins and improved metabolic stability.

Given the diverse bioactivities associated with both the β-dicarbonyl and iodophenyl components, a comprehensive biological screening of this compound and its derivatives is warranted. This could uncover novel therapeutic applications in areas such as neurodegenerative diseases, oncology, and inflammatory disorders. For example, certain dicarbonyl rhenium complexes have been investigated for their antiproliferative activity against cancer cell lines. mdpi.com

Development of Targeted Delivery Systems for Bioactive Derivatives

For any bioactive compound to be therapeutically effective, it must reach its target site in the body in sufficient concentration and for an appropriate duration. Targeted drug delivery systems are designed to overcome the limitations of conventional drug administration, such as poor solubility, rapid metabolism, and off-target toxicity. unipd.itijpsjournal.comlongdom.org For derivatives of this compound that exhibit promising biological activity, the development of targeted delivery systems could be crucial for their clinical translation.

A variety of nanocarriers, such as liposomes, polymeric nanoparticles, and micelles, have been developed to encapsulate and deliver small molecule drugs. longdom.orgpharmaexcipients.comresearchgate.netbenthamdirect.comcd-bioparticles.comwalshmedicalmedia.com These systems can improve the bioavailability of hydrophobic compounds, protect them from premature degradation, and facilitate their accumulation at the site of action through passive or active targeting mechanisms.

Table 3: Potential Nanocarrier Systems for Delivery of Bioactive Derivatives

| Nanocarrier Type | Description | Potential Advantages |

|---|---|---|

| Liposomes | Spherical vesicles composed of a lipid bilayer. walshmedicalmedia.com | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. walshmedicalmedia.com |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Controlled release, surface can be functionalized for targeting. nih.gov |

| Micelles | Self-assembling core-shell structures of amphiphilic molecules. longdom.org | Can solubilize poorly water-soluble drugs. longdom.org |

The surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on diseased cells. unipd.itwalshmedicalmedia.com This approach can enhance the therapeutic efficacy while minimizing side effects on healthy tissues.

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The discovery and development of new drugs is a time-consuming and expensive process. Automated synthesis and high-throughput screening (HTS) are powerful technologies that can significantly accelerate this process. nih.govwikipedia.orgnih.govmerckmillipore.comnih.govbmglabtech.comchemcopilot.comsygnaturediscovery.com The modular nature of this compound makes it an ideal candidate for integration into such modern drug discovery platforms.

Automated synthesis platforms can be employed to rapidly generate large libraries of derivatives of this compound. nih.govnih.govmerckmillipore.comchemrxiv.org By utilizing a building-block approach, where different functionalities are systematically introduced at various positions of the molecule, a vast chemical space can be explored in a short period.

Once these compound libraries are synthesized, HTS can be used to screen them for a wide range of biological activities. wikipedia.orgnih.govbmglabtech.comchemcopilot.com HTS allows for the rapid testing of thousands of compounds in parallel, using miniaturized and automated assays. This enables the identification of "hits"—compounds that exhibit a desired biological effect—which can then be selected for further optimization in the drug development pipeline. The integration of automated synthesis and HTS would undoubtedly expedite the exploration of the full therapeutic potential of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.